molecular formula C14H18O2 B2655748 (2R)-2-(1-Phenylcyclopentyl)propanoic acid CAS No. 2248188-06-7

(2R)-2-(1-Phenylcyclopentyl)propanoic acid

Cat. No.: B2655748
CAS No.: 2248188-06-7
M. Wt: 218.296
InChI Key: AIZBGFRQTZWQQE-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(1-Phenylcyclopentyl)propanoic acid is a chiral compound with a unique structure that includes a phenyl group attached to a cyclopentyl ring, which is further connected to a propanoic acid moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1-Phenylcyclopentyl)propanoic acid typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1-Phenylcyclopentyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2R)-2-(1-Phenylcyclopentyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(1-Phenylcyclopentyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(1-Phenylcyclopentyl)acetic acid
  • (2R)-2-(1-Phenylcyclopentyl)butanoic acid
  • (2R)-2-(1-Phenylcyclopentyl)pentanoic acid

Uniqueness

(2R)-2-(1-Phenylcyclopentyl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chiral nature and the presence of both a phenyl group and a cyclopentyl ring make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2R)-2-(1-phenylcyclopentyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-11(13(15)16)14(9-5-6-10-14)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZBGFRQTZWQQE-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)C1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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